5-Methyl-4-(methylthio)pyrimidin-2-ol
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Overview
Description
5-Methyl-4-(methylthio)pyrimidin-2-ol: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 This specific compound features a methyl group at position 5, a methylthio group at position 4, and a hydroxyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(methylthio)pyrimidin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-thiouracil and methyl iodide.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring structure.
Oxidation: The final step involves oxidation to introduce the hydroxyl group at position 2, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-4-(methylthio)pyrimidin-2-ol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Pyrimidines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Agents: Pyrimidine derivatives, including 5-Methyl-4-(methylthio)pyrimidin-2-ol, have shown potential as antimicrobial agents.
Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties by inhibiting certain inflammatory mediators.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(methylthio)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. It may also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
2-Methylthio-4-pyrimidinol: Similar structure but lacks the methyl group at position 5.
4-Chloro-2-methylthiopyrimidine: Contains a chlorine atom at position 4 instead of a hydroxyl group.
Uniqueness:
5-Methyl-4-(methylthio)pyrimidin-2-ol: is unique due to the presence of both a methylthio group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-methyl-6-methylsulfanyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKFQGDPRUUKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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